molecular formula C17H33NO B3052400 N-Tetradecylacrylamide CAS No. 40952-11-2

N-Tetradecylacrylamide

Cat. No. B3052400
CAS RN: 40952-11-2
M. Wt: 267.4 g/mol
InChI Key: DBLNSVZHOZOZQX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

N-Tetradecylacrylamide has a predicted boiling point of 403.0±18.0 °C and a predicted density of 0.862±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 15.03±0.46 . These properties can be analyzed using various techniques such as differential thermal analysis (DTA), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .

Scientific Research Applications

Biocompatibility and Cellular Uptake

N-Tetradecylacrylamide, as a derivative of poly(N-isopropylacrylamide), has been extensively studied for its biocompatibility and interaction with different cell lines. A study by Guo et al. (2017) investigated the biocompatibility of poly(N-isopropylacrylamide) including aspects like cell viability and apoptosis in various cells such as macrophages, human bronchial epithelial cells, and human umbilical vein endothelial cells. The study also explored the mechanisms of cellular uptake of this polymer, which is crucial for its application in drug delivery systems, gene delivery, sensors, and diagnostics (Guo et al., 2017).

Application in Drug Delivery Systems

The application of N-Tetradecylacrylamide derivatives in drug delivery has been demonstrated through the synthesis of poly-N-isopropylacrylamide (polyNIPA) for controlled drug release. Gasztych et al. (2018) detailed the synthesis of NIPA-based polymers for thermally triggered release of drugs like naproxen sodium. This research highlights the importance of N-Tetradecylacrylamide derivatives in creating responsive drug delivery systems that can respond to external stimuli like temperature (Gasztych et al., 2018).

Environmental Implications

Research on N-Tetradecylacrylamide derivatives also extends to environmental applications. The degradation of tetracycline in photo-electro-Fenton systems has been investigated as a method to address the environmental impact of antibiotic residues. Liu et al. (2013) conducted a study on the degradation of tetracycline, demonstrating the potential use of these compounds in wastewater treatment and mitigating the risks posed by antibiotic-resistant pathogens (Liu et al., 2013).

properties

IUPAC Name

N-tetradecylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(19)4-2/h4H,2-3,5-16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLNSVZHOZOZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193953
Record name N-Tetradecylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tetradecylacrylamide

CAS RN

40952-11-2
Record name N-Tetradecyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40952-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tetradecylacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tetradecylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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